4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline)
Overview
Description
4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline), also known as 4CNMB, is a type of organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, such as chloroform, ethanol, and ethyl acetate. 4CNMB has been used in many studies due to its ability to act as a ligand, a molecule that binds to another molecule to form a larger complex. This compound has been studied for its potential use in vivo and in vitro, as well as its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.
Scientific Research Applications
Synthesis and Industrial Applications
4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline) and its derivatives have diverse applications in the field of chemistry and materials science. For instance, 5,5′-Methylene-bis(benzotriazole), a compound structurally related to the chemical , serves as a versatile intermediate for preparing various metal passivators and light-sensitive materials. Its synthesis has been enhanced to be more efficient and environmentally friendly, highlighting its importance in green chemistry (Gu, Yu, Zhang, & Xu, 2009).
Material Science and Liquid Crystals
Compounds like 4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline) are integral in the development of new materials, such as liquid crystals. For example, methylene-linked liquid crystal dimers exhibit unique transitional properties like the twist-bend nematic phase, which is critical for advanced material applications. The structural attributes of these compounds significantly influence their transitional properties, making them a subject of extensive research in material science (Henderson & Imrie, 2011).
Analytical Chemistry and Biomonitoring
The chemical also has applications in analytical chemistry, particularly in biomonitoring. For instance, the determination of hemoglobin adducts from 4,4'-methylene-bis(2-chloroaniline), a related compound, through GC-MS measurement, is a significant method for monitoring occupational exposure to potential carcinogens. This technique is sensitive and specific, providing a means to assess exposure levels accurately (Bailey, Brooks, Farmer, & Street, 1993).
Medical Research and Drug Development
In medical research, derivatives of 4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline) have been explored for their therapeutic potential. Compounds like benzonaphthyridine derivatives have shown significant anti-intestinal nematode activities, suggesting their potential in developing new anti-intestinal drugs. The structure-activity relationship of these compounds is crucial for optimizing their efficacy and safety (Duan et al., 2011).
properties
IUPAC Name |
4-[(2-chloro-5-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-25(2)18-9-5-16(6-10-18)23(17-7-11-19(12-8-17)26(3)4)21-15-20(27(28)29)13-14-22(21)24/h5-15,23H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPICUXHYPAMJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431355 | |
Record name | TCMDC-124088 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline) | |
CAS RN |
256925-03-8 | |
Record name | TCMDC-124088 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.